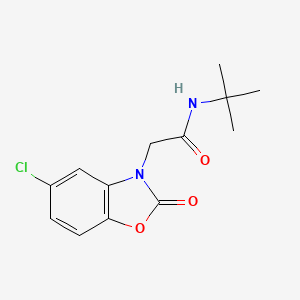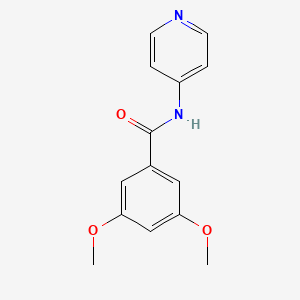
N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, also known as TBTU, is a chemical compound that has gained significant attention in the scientific community due to its various applications in chemical synthesis and biological research.
Mecanismo De Acción
N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea acts as a coupling reagent by activating carboxylic acids and forming an active ester intermediate. This intermediate then reacts with the amine group of the amino acid, resulting in peptide bond formation. N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is also known to act as an effective dehydrating agent, which can facilitate the formation of peptide bonds.
Biochemical and Physiological Effects:
N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to have low toxicity and is not known to cause any significant adverse effects on human health. In vitro studies have shown that N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea can inhibit the growth of cancer cells and can also modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is a highly efficient and versatile reagent that can be used in a variety of peptide coupling reactions. It is also relatively inexpensive and easy to handle. However, N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has some limitations, such as its sensitivity to moisture and its tendency to form by-products during reactions. Therefore, it is important to use N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea under carefully controlled conditions to ensure the purity of the final product.
Direcciones Futuras
There are several future directions for N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea research. One area of interest is the development of new coupling reagents that are more efficient and have fewer limitations than N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea. Another area of interest is the investigation of the potential therapeutic applications of N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, such as its ability to inhibit cancer cell growth. Additionally, further research is needed to understand the mechanism of action of N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea and its effects on biochemical and physiological processes.
Conclusion:
In conclusion, N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is a highly efficient and versatile reagent that has numerous applications in chemical synthesis and biological research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research in this area continues, N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is likely to play an increasingly important role in the development of new compounds and therapies.
Métodos De Síntesis
N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea can be synthesized through a two-step process involving the reaction of 2-mercaptobenzothiazole with aniline, followed by the reaction with phosgene. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been widely used in chemical synthesis as a coupling reagent for peptide synthesis. It is a highly efficient and versatile reagent that can be used in a variety of peptide coupling reactions. N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been used in the synthesis of other biologically active compounds, such as nucleosides, oligonucleotides, and carbohydrates.
Propiedades
IUPAC Name |
1-phenyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSRHDKPPBTZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)

![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)





![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)


![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)